2-chloro-6-fluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-fluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a pyrazole and thiophene moiety attached to the ethyl chain. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the pyrazole moiety: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.
Synthesis of the thiophene derivative: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling of the pyrazole and thiophene moieties: This step involves the formation of an ethyl chain linking the two heterocycles, typically through a nucleophilic substitution reaction.
Introduction of the chloro and fluoro substituents: This can be achieved through electrophilic aromatic substitution reactions using appropriate chlorinating and fluorinating agents.
Formation of the benzamide: The final step involves the coupling of the substituted benzene ring with the ethyl chain containing the pyrazole and thiophene moieties, typically through an amide bond formation reaction using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, purity, and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro and fluoro substituents on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Amines, thiols, alkoxides.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-6-fluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer, bacterial infections, and inflammatory disorders.
Industry: Used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects, or it may bind to bacterial proteins, resulting in antimicrobial activity.
Comparison with Similar Compounds
2-chloro-6-fluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide can be compared with other similar compounds, such as:
2-chloro-6-fluoro-N-[2-(1H-imidazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide: Similar structure but with an imidazole moiety instead of a pyrazole.
2-chloro-6-fluoro-N-[2-(1H-pyrazol-1-yl)-2-(furan-3-yl)ethyl]benzamide: Similar structure but with a furan moiety instead of a thiophene.
2-chloro-6-fluoro-N-[2-(1H-pyrazol-1-yl)-2-(pyridin-3-yl)ethyl]benzamide: Similar structure but with a pyridine moiety instead of a thiophene.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3OS/c17-12-3-1-4-13(18)15(12)16(22)19-9-14(11-5-8-23-10-11)21-7-2-6-20-21/h1-8,10,14H,9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBUZZFKXDQZHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC(C2=CSC=C2)N3C=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.